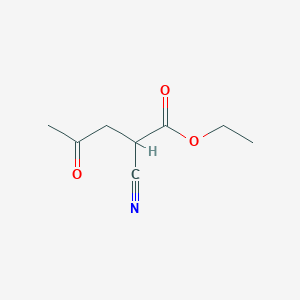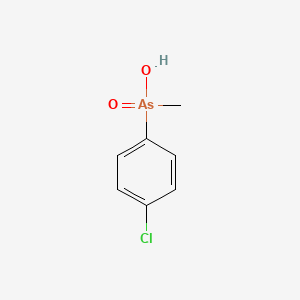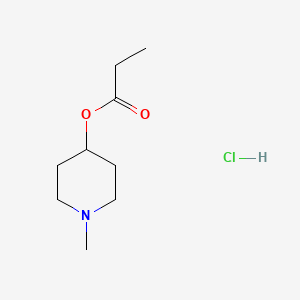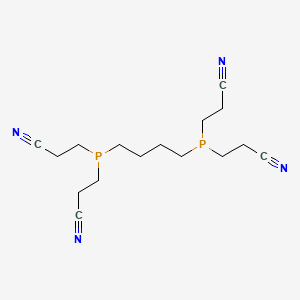
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is a chemical compound with the molecular formula C16H24N4P2. It is known for its unique structure, which includes two cyanoethyl groups attached to a phosphine core. This compound is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
化学反应分析
Types of Reactions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .
科学研究应用
Tetramethylenebis[bis(2-cyanoethyl)phosphine] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is used in biochemical studies to investigate the role of phosphine compounds in biological systems.
作用机制
The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .
相似化合物的比较
Similar Compounds
- Bis(2-cyanoethyl)phosphine
- Tetramethylenebis[bis(2-cyanoethyl)phosphine oxide]
- Bis(2-cyanoethyl)phosphine oxide
Uniqueness
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
属性
CAS 编号 |
74038-26-9 |
|---|---|
分子式 |
C16H24N4P2 |
分子量 |
334.34 g/mol |
IUPAC 名称 |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
InChI 键 |
NHLZQBLVODMATA-UHFFFAOYSA-N |
规范 SMILES |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
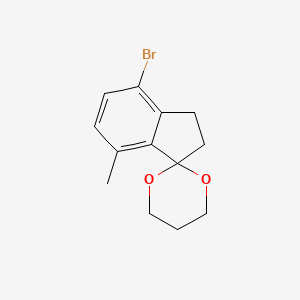
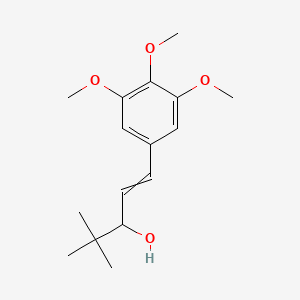
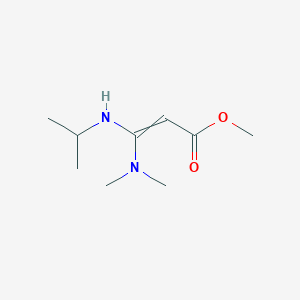
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
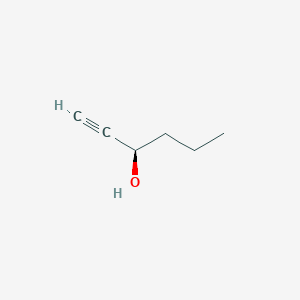
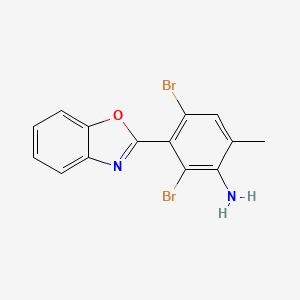
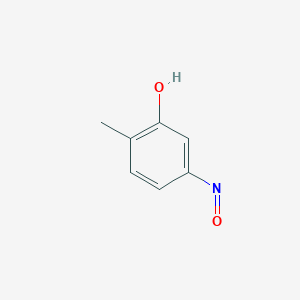
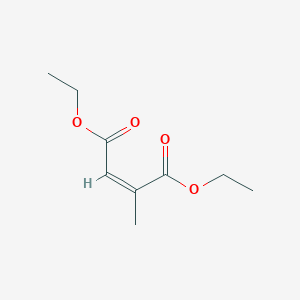
![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
